molecular formula C17H21NO3S B5702647 N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide

N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5702647
M. Wt: 319.4 g/mol
InChI Key: CGGGPXHFIJTBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide, also known as L-796,449, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been widely studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Specifically, this compound inhibits the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By blocking this enzyme, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of dihydrofolate reductase, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. Specifically, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the production of certain cytokines that are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide. One direction is the continued investigation of its potential use in cancer treatment, particularly in combination with other drugs or treatments. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.

Synthesis Methods

The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves the reaction between 2-isopropyl-6-methylphenol and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide as a white solid with a melting point of 142-144°C.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation.

properties

IUPAC Name

4-methoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)16-7-5-6-13(3)17(16)18-22(19,20)15-10-8-14(21-4)9-11-15/h5-12,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGGPXHFIJTBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide

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